N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide
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Description
N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide is a useful research compound. Its molecular formula is C19H18ClN5O2 and its molecular weight is 383.84. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds similar to the one have been synthesized and evaluated for their antimicrobial activity. For instance, novel 1,2,3-triazole derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, demonstrating the potential of these compounds in developing new treatments for mycobacterial infections (Boechat et al., 2011). These derivatives exhibit low cytotoxicity, suggesting a high therapeutic index and the importance of developing new isoniazid derivatives to combat tuberculosis.
Enzyme Inhibition
Some derivatives have been investigated for their enzyme inhibition properties, specifically targeting lipase and α-glucosidase enzymes (Bekircan et al., 2015). These findings are significant for developing treatments for conditions like diabetes and obesity, where enzyme modulation can play a crucial therapeutic role.
Corrosion Inhibition
Triazole derivatives have been explored as corrosion inhibitors for mild steel in acidic environments, demonstrating the chemical versatility of these compounds (Bentiss et al., 2007). The effectiveness of these inhibitors depends on the substituents present in the molecule, indicating the potential for structural optimization to enhance performance.
Anticancer Activity
Research has also delved into the synthesis of triazole-linked compounds with potential anticancer properties, examining their effects on various human cancer cell lines (Liu et al., 2017). These studies highlight the role of structural modifications in enhancing the cytotoxic activity against cancer cells, further underscoring the importance of triazole derivatives in medicinal chemistry.
properties
IUPAC Name |
N-[[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(cyclopropylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-15-3-5-16(6-4-15)25-12-23-24-17(25)10-22-19(26)14-7-8-21-18(9-14)27-11-13-1-2-13/h3-9,12-13H,1-2,10-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYABNYJALZAAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=NN=CN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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